6-Chloro-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with a chloro group at the 6-position and a pyridin-3-ylmethyl group at the 1-position. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable candidate for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: The core structure can be synthesized by cyclization reactions involving appropriate starting materials such as 3-aminopyrazole and 2,4-dichloropyrimidine under basic conditions.
Introduction of the Pyridin-3-ylmethyl Group: The pyridin-3-ylmethyl group can be introduced via nucleophilic substitution reactions, where the chloro group at the 1-position of the pyrazolo[3,4-d]pyrimidine core is replaced by the pyridin-3-ylmethyl group using reagents like pyridine-3-methanol and a suitable base.
Chlorination: The final step involves the selective chlorination at the 6-position using chlorinating agents such as thionyl chloride or phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which has been shown to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 6-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyridin-3-ylmethyl group, to form corresponding oxidized or reduced products.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems, which can further enhance its biological activity.
Common Reagents and Conditions
Substitution Reactions: Reagents such as amines, thiols, and alcohols under basic or acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms, and fused ring systems, each with potentially unique biological activities .
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It has shown promising activity in biological assays, particularly as an inhibitor of specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 6-Chloro-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds share a similar core structure and have been studied for their kinase inhibitory activity.
Halogenated Pyrazolo[3,4-d]pyrimidines: Compounds with halogen substitutions at various positions exhibit similar biological activities.
Uniqueness
6-Chloro-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the chloro group at the 6-position and the pyridin-3-ylmethyl group at the 1-position enhances its ability to interact with molecular targets, making it a potent candidate for drug development .
Properties
Molecular Formula |
C11H8ClN5 |
---|---|
Molecular Weight |
245.67 g/mol |
IUPAC Name |
6-chloro-1-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C11H8ClN5/c12-11-14-5-9-6-15-17(10(9)16-11)7-8-2-1-3-13-4-8/h1-6H,7H2 |
InChI Key |
LZEYROSDZZUCGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CN2C3=NC(=NC=C3C=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.